molecular formula C9H9FN2 B12511820 Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-

Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-

Cat. No.: B12511820
M. Wt: 164.18 g/mol
InChI Key: GLURPDBYZSVCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro- is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a fluorine atom and an aminoethyl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.

Another method involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This industrial method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Aminoethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro- involves its interaction with various molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, which can then participate in catalytic reactions. The aminoethyl group can interact with biological molecules, potentially leading to biological activity. The fluorine atom can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler aromatic nitrile without the aminoethyl and fluorine substitutions.

    Fluorobenzene: An aromatic compound with a fluorine substitution but lacking the nitrile and aminoethyl groups.

    Aminobenzonitrile: An aromatic nitrile with an amino group but without the fluorine substitution.

Uniqueness

Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro- is unique due to the combination of its nitrile, aminoethyl, and fluorine substitutions. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

5-(1-aminoethyl)-2-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6H,12H2,1H3

InChI Key

GLURPDBYZSVCJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.